molecular formula C15H23ClO B14339171 Benzene, 1-chloro-4-(nonyloxy)- CAS No. 95248-98-9

Benzene, 1-chloro-4-(nonyloxy)-

Cat. No.: B14339171
CAS No.: 95248-98-9
M. Wt: 254.79 g/mol
InChI Key: PEWCVRIQMBGPBG-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(nonyloxy)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a nonyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(nonyloxy)- typically involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with nonanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the nonyloxy group.

Industrial Production Methods: Industrial production of Benzene, 1-chloro-4-(nonyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-chloro-4-(nonyloxy)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the chlorine or nonyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products Formed:

    Oxidation: Benzoic acids and their derivatives.

    Reduction: Various reduced forms of the original compound.

    Substitution: A wide range of substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-4-(nonyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, it may be used as a model compound to study the effects of aromatic compounds on biological systems.

Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(nonyloxy)- involves its interaction with molecular targets through its aromatic ring and functional groups. The chlorine and nonyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-nitro-
  • Benzene, 1-chloro-4-(trifluoromethyl)-
  • Benzene, 1-chloro-4-methoxy-

Comparison: Benzene, 1-chloro-4-(nonyloxy)- is unique due to the presence of the nonyloxy group, which imparts different physical and chemical properties compared to other similar compounds. For example, the nonyloxy group increases the hydrophobicity and molecular weight of the compound, affecting its solubility and reactivity. In contrast, compounds like Benzene, 1-chloro-4-nitro- have different electronic properties due to the nitro group, leading to variations in their chemical behavior and applications.

Properties

CAS No.

95248-98-9

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

1-chloro-4-nonoxybenzene

InChI

InChI=1S/C15H23ClO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3

InChI Key

PEWCVRIQMBGPBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)Cl

Origin of Product

United States

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